molecular formula C6H7N3O2 B164561 6-Hydrazinonicotinic acid CAS No. 133081-24-0

6-Hydrazinonicotinic acid

Cat. No.: B164561
CAS No.: 133081-24-0
M. Wt: 153.14 g/mol
InChI Key: HBBSDZXXUIHKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinonicotinic acid is an organic compound with the chemical formula C₆H₇N₃O₂. It is a derivative of nicotinic acid, where a hydrazine group replaces one of the hydrogen atoms on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydrazinonicotinic acid can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions. The reaction is carried out at elevated temperatures, often around 100°C, for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Table 1: Synthesis Overview of 6-Hydrazinonicotinic Acid

ReactantsConditionsYield (%)
Hydrazine hydrate + 6-chloronicotinic acidReflux at 100 °C for 4 hours~84

Antiviral and Antimicrobial Activity

Research indicates that derivatives of HYNIC exhibit significant antiviral and antimicrobial properties. For instance, hydrazones derived from HYNIC have been studied for their potential in drug design, targeting various pathogens . The presence of heterocyclic rings enhances these pharmacological properties, making HYNIC derivatives promising candidates for further development.

Drug Development

HYNIC's role as a precursor in the synthesis of new heteroaryl-linked compounds has been documented extensively. These compounds are explored for their analgesic, anti-inflammatory, and antitumor activities .

Technetium-99m Complexes

One of the most notable applications of HYNIC is in the development of radiotracers for tumor imaging. The technetium-99m labeled HYNIC derivatives have shown promise as effective agents for tumor detection through single photon emission computed tomography (SPECT). For example, the conjugate technetium-99m-6-hydrazinonicotinic acid-tyrosine (99mTc-HYNIC-Tyr) was evaluated for its ability to target glioma cells with a high binding affinity (21.03 nM) and demonstrated effective tumor uptake .

Table 2: Performance Metrics of Technetium-99m-HYNIC-Tyr

ParameterValue
Labeling Yield>99%
Binding Affinity (Kd)21.03 ± 1.54 nM
Tumor Uptake (C6 glioma)2.61 ± 0.12 % ID/g

Synthesis of HYNIC Derivatives

A study focused on synthesizing various HYNIC derivatives demonstrated their utility as precursors for complex peptide conjugates aimed at targeting mTOR pathways in cancer therapy . The derivatives were characterized using NMR spectroscopy, confirming their structural integrity and potential biological activity.

Imaging Studies with Radiolabeled HYNIC Compounds

In vivo studies using technetium-99m-labeled HYNIC compounds showed that these radiotracers could effectively visualize tumors in animal models, providing crucial information about tumor biology and aiding in treatment planning .

Mechanism of Action

The mechanism of action of 6-hydrazinonicotinic acid involves its ability to act as a bifunctional chelating agent. It can form stable complexes with metal ions, which is particularly useful in radiolabeling for diagnostic imaging. The hydrazine group allows for the formation of strong bonds with metals, facilitating the capture and stabilization of metal ions at low concentrations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as both a hydrazine and a nicotinic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications.

Biological Activity

6-Hydrazinonicotinic acid (HYNIC) is a compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring both hydrazine and nicotinic acid functionalities, enables it to participate in various chemical reactions and biological interactions. This article explores the biological activity of HYNIC, highlighting its pharmacological properties, synthesis, and applications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H7N3O2\text{C}_6\text{H}_7\text{N}_3\text{O}_2

The synthesis of HYNIC typically involves the reaction of hydrazine hydrate with 6-chloronicotinic acid under reflux conditions. This method yields HYNIC in good purity and yield, allowing for subsequent modifications to create derivatives with enhanced biological properties .

Pharmacological Properties

HYNIC exhibits a wide range of biological activities, which can be summarized as follows:

  • Antitumor Activity : HYNIC and its derivatives have demonstrated significant antitumor effects in various cancer cell lines. Studies indicate that compounds derived from HYNIC can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Research has shown that HYNIC possesses antimicrobial activity against several bacterial strains. Its effectiveness against pathogens makes it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : HYNIC has been reported to exhibit anti-inflammatory properties, making it relevant for treating conditions characterized by inflammation .
  • Anticonvulsant and Analgesic Activities : The compound has also been studied for its potential use as an anticonvulsant and analgesic agent, providing relief from seizures and pain respectively .

The biological activity of HYNIC is attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : HYNIC may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its antitumor effects.
  • Interaction with Cell Membranes : The compound's hydrophilic nature allows it to penetrate cell membranes, facilitating its action on intracellular targets.

Case Studies

Several studies have investigated the biological activity of HYNIC:

  • Antitumor Study : A study evaluated the cytotoxic effects of HYNIC derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential for further development as anticancer agents .
  • Antimicrobial Evaluation : In vitro assays revealed that HYNIC exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of HYNIC resulted in a significant reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntitumorSignificant reduction in tumor growth
AntimicrobialActive against multiple bacterial strains
Anti-inflammatoryReduced inflammatory markers in vivo
AnticonvulsantEffective in seizure models
AnalgesicPain relief observed in animal studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-hydrazinonicotinic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : 6-HNA is synthesized via nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate. The reaction is conducted at 373 K for 4 hours under reflux, followed by acidification to pH 5.5 to precipitate the product. Yield optimization (58% reported) requires careful control of hydrazine concentration and reaction time to minimize side reactions like over-hydrolysis. Post-synthesis purification involves washing with ethanol and ether to remove unreacted hydrazine .

Q. How is 6-HNA characterized using spectroscopic techniques, and what key spectral markers confirm its identity?

  • Methodological Answer :

  • ¹H NMR (DMSO-D6): Peaks at δ 6.71 (d, J = 8.8 Hz), 7.86 (dd, J = 2.4/8.8 Hz), and 8.52 (d, J = 2 Hz) correspond to pyridine ring protons.
  • ¹³C NMR : Signals at 167.2 ppm (carboxylic acid) and 164 ppm (hydrazine-bound pyridine carbon) confirm functional groups.
  • IR : Bands at 3309 cm⁻¹ and 3231 cm⁻¹ indicate N–H stretching from the hydrazine moiety. These markers are critical for distinguishing 6-HNA from analogs like 6-chloronicotinic acid .

Q. What role does 6-HNA play as a bifunctional chelating agent in radiopharmaceuticals?

  • Methodological Answer : 6-HNA acts as a monodentate ligand, forming stable complexes with technetium-99m (99mTc) through its hydrazine group. The carboxylic acid moiety enables covalent conjugation to biomolecules (e.g., antibodies, peptides). This dual functionality allows 6-HNA to serve as a bridge between biomolecules and radionuclides, facilitating targeted imaging. Example complexes include ternary systems with tricine as co-ligands to enhance stability .

Advanced Research Questions

Q. How can structural ambiguities in 6-HNA be resolved when single-crystal X-ray diffraction is not feasible?

  • Methodological Answer : Powder X-ray diffraction (PXRD) combined with Rietveld refinement is used for structural determination. For 6-HNA, indexing monoclinic cells (space group P2/m) and refining hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions) reveal a 3D packing structure. Computational tools like WinPLOTR and DicVol4.0 assist in pattern indexing, with figures of merit (M(20) = 40.2) validating the model .

Q. What strategies improve the stability and biodistribution of 6-HNA-based technetium complexes in vivo?

  • Methodological Answer : Ternary ligand systems (e.g., tricine with EDDA or nicotinic acid derivatives) reduce 99mTc dissociation rates by sativating coordination sites. Hydrophilic co-ligands enhance renal clearance, reducing nonspecific binding. Stability studies should compare radiolabeling efficiency at varying pH (5.5–7.4) and ligand-to-metal ratios (1:1 to 10:1) to optimize pharmacokinetics .

Q. How can contradictions between spectroscopic data and computational models for 6-HNA’s electronic structure be reconciled?

  • Methodological Answer : Discrepancies in bond-length predictions (e.g., C–N vs. C–O interactions) are resolved using hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (DMSO). Experimental NMR chemical shifts are compared with computed GIAO (Gauge-Independent Atomic Orbital) values to validate electron distribution models. Systematic error analysis (e.g., ±0.02° in PXRD) ensures alignment between theory and crystallographic data .

Q. What methodologies validate the purity of 6-HNA in bioconjugates, and how do impurities affect technetium labeling efficiency?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrazine or 6-chloronicotinic acid impurities. Quantification via UV-Vis at 260 nm (pyridine absorbance) ensures >95% purity. Impurities >5% reduce 99mTc labeling efficiency by competing for coordination sites, necessitating rigorous post-synthesis dialysis or size-exclusion chromatography .

Properties

IUPAC Name

6-hydrazinylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBSDZXXUIHKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396352
Record name 6-hydrazinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133081-24-0
Record name 6-hydrazinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloronicotinic acid (8.0g) was added to 85% hydrazine hydrate (35 ml). The reaction mixture was placed in a 100° C. oil bath for 4 hours. The homogeneous reaction mixture was concentrated to dryness to give a white solid. The solid was dissolved in water and on acidification to pH 5.5 with concentrated hydrochloric acid a precipitate formed. The precipitate was isolated by filtration and the solid was washed with 95% ethanol and ether to give 6.0 g of a pale brown solid; yield 77% m.p. 292°-293° C.;
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

5.0 g (31.7 mmol) 6-chloronicotinic acid and 30.9 ml (31.8 g, 634.7 mmol) hydrazine hydrate are initially introduced into 10 ml ethanol and the mixture is stirred at the boiling point at a bath temperature of 100° C. for 16 h. The solvent and excess hydrazine hydrate are distilled off on a rotary evaporator, the residue is taken up in water, 1.8 g (31.7 mmol) potassium hydroxide are then added and the mixture is stirred for 15 min. The solvent is removed completely on a rotary evaporator, the residue is dried in vacuo and 7.5 g of crude product, which is reacted further as such, are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 6-chloronicotinic acid (30.0 g, 189 mmol) in 1,4-dioxane (29.0 mL) was treated with hydrazine hydrate (134 mL, 1.51 mol) and heated to 90° C. overnight. The mixture was cooled to ambient temperature and then in ice for 30 min. Precipitate formation was induced by etching the side of the flask and the precipitate was filtered and re-suspended in EtOH (500 mL) with vigorous stirring. The resulting suspension was filtered. The precipitate was dissolved in water (300 mL) and HCl (6N) was added until pH=1. The pH was then adjusted to 5 with NaOH (50%, aq.) and the resulting suspension was stirred for 1 h. The solids were collected by filtration and dried in vacuum to give the title compound (16.65 g, 57.7% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.70 (d, 1H) 7.86 (dd, J=8.97, 2.15 Hz, 1H) 8.32 (br. s., 1H) 8.52 (d, J=1.77 Hz, 1H). MS m/z [M+H]+ 154.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step Two
Yield
57.7%

Synthesis routes and methods IV

Procedure details

Hydrazine monohydrate (101 g) was added to a solution of 6-chloronicotinic acid (20 g) in ethanol (20 ml) at room temperature and stirred under reflux. After completion of the reaction, the solvent was evaporated, ethanol was added and the solid was collected by filtration to give 6-hydrazinonicotinic acid (13.8 g).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.